Filgotinib - 1206101-20-3

Filgotinib

Catalog Number: EVT-269116
CAS Number: 1206101-20-3
Molecular Formula: C23H18N6O2
Molecular Weight: 410.437
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filgotinib (GLPG0634) is a small molecule developed for the treatment of chronic inflammatory diseases. [] It acts as a selective inhibitor of JAK1, a key intracellular signaling molecule in the Janus kinase (JAK) family. [, , ] The JAK family, consisting of JAK1, JAK2, JAK3, and TYK2, plays a crucial role in mediating the signaling of numerous cytokines and growth factors. [, , , ] Many of these cytokines contribute to inflammatory processes in diseases like rheumatoid arthritis (RA), Crohn's disease (CD), psoriatic arthritis (PsA), and ulcerative colitis (UC). [, , ]

Filgotinib demonstrates high selectivity for JAK1 over other JAK family members, exceeding that of other JAK inhibitors. [, , , , ] This selectivity has significant implications for its therapeutic potential, as it may minimize the impact on JAK2/3-dependent pathways, potentially leading to a distinct safety profile. []

GS-829845

Compound Description: GS-829845 is the primary active metabolite of Filgotinib. It exhibits the same JAK1 selectivity as Filgotinib. []

Relevance: GS-829845 is structurally related to Filgotinib and shares its JAK1 inhibitory activity. Both compounds contribute to the efficacy of Filgotinib in treating rheumatoid arthritis. [, ]

Methotrexate

Compound Description: Methotrexate is a disease-modifying antirheumatic drug (DMARD) commonly used in the treatment of rheumatoid arthritis (RA). It is an antimetabolite and antifolate drug that inhibits the enzyme dihydrofolate reductase. [, , ]

Relevance: Methotrexate is often used in combination with Filgotinib to treat RA. Many studies discussed in the provided papers investigate the efficacy and safety of Filgotinib in combination with Methotrexate. [, , , , , , , , , ]

Adalimumab

Compound Description: Adalimumab is a biologic DMARD that targets tumor necrosis factor-alpha (TNFα). It is a monoclonal antibody that binds to TNFα and prevents it from binding to its receptor, thereby reducing inflammation. [, , ]

Relevance: Adalimumab is a common treatment for RA and is used as an active comparator in some studies to assess the efficacy and safety of Filgotinib. [, , ]

Itraconazole

Compound Description: Itraconazole is an antifungal medication that inhibits the enzyme lanosterol 14α-demethylase, which is involved in ergosterol synthesis. Itraconazole is also a known inhibitor of P-glycoprotein (P-gp). []

Relevance: Itraconazole was used in a drug-drug interaction study to assess the impact of P-gp inhibition on Filgotinib pharmacokinetics. The study showed that co-administration of Filgotinib with Itraconazole increased Filgotinib exposure, confirming that Filgotinib is a P-gp substrate. []

Rifampin

Compound Description: Rifampin is an antibiotic that inhibits bacterial DNA-dependent RNA polymerase. Rifampin is also a known inducer of P-gp. []

Relevance: Rifampin was used in a drug-drug interaction study to assess the impact of P-gp induction on Filgotinib pharmacokinetics. The study showed that Rifampin moderately reduced exposures of Filgotinib, further confirming that Filgotinib is a P-gp substrate. []

Metformin

Compound Description: Metformin is an antidiabetic medication that improves insulin sensitivity. Metformin is a substrate of organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) 1/2K. []

Relevance: Metformin was used in a drug-drug interaction study to assess the potential of Filgotinib to inhibit OCT2 and MATE1/2K. The study showed that Filgotinib did not alter Metformin exposures, indicating that Filgotinib does not inhibit these transporters. []

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels. It is a substrate of the organic anion transporting polypeptide (OATP) 1B1/1B3. []

Relevance: Rosuvastatin was used in a drug-drug interaction study to evaluate the effect of Filgotinib on its pharmacokinetics. Co-administration of Filgotinib moderately increased Rosuvastatin exposure, but the changes were not considered clinically relevant. []

Atorvastatin

Compound Description: Atorvastatin is a statin medication used to lower cholesterol levels. It is a substrate of the OATP 1B1/1B3. []

Relevance: Atorvastatin was used in a drug-drug interaction study to evaluate the effect of Filgotinib on its pharmacokinetics. Co-administration of Filgotinib slightly reduced Atorvastatin Cmax but did not affect its AUCinf. The exposure of 2-OH-Atorvastatin (the active metabolite of Atorvastatin) was unaffected. []

Pravastatin

Compound Description: Pravastatin is a statin medication used to lower cholesterol levels. It is a sensitive substrate for the OATP 1B1/1B3. []

Relevance: Pravastatin was used in a drug-drug interaction study to evaluate the effect of Filgotinib on its pharmacokinetics. Co-administration of Filgotinib slightly increased Pravastatin Cmax but did not affect its AUCinf. []

Lanraplenib

Compound Description: Lanraplenib is a spleen tyrosine kinase inhibitor. []

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of ulcerative colitis. []

Vedolizumab

Compound Description: Vedolizumab is a gut-selective biologic that targets α4β7 integrin, preventing lymphocyte migration to the gut. It is approved for the treatment of ulcerative colitis. []

Relevance: Vedolizumab was included in a matching-adjusted indirect comparison with Filgotinib for the treatment of ulcerative colitis. Results suggested superiority of Filgotinib 200 mg over intravenous Vedolizumab in terms of clinical response and corticosteroid-free clinical remission in certain patient populations. []

Ustekinumab

Compound Description: Ustekinumab is a biologic that targets interleukin (IL)-12 and IL-23, inhibiting their pro-inflammatory effects. It is approved for the treatment of ulcerative colitis. []

Relevance: Ustekinumab was included in a matching-adjusted indirect comparison with Filgotinib for the treatment of ulcerative colitis. Improved efficacy outcomes were reported with Filgotinib compared with Ustekinumab in the maintenance population. []

Overview

Filgotinib is a selective inhibitor of Janus kinase 1, primarily developed for the treatment of moderate to severe rheumatoid arthritis and other inflammatory conditions. It works by modulating the immune response, thus reducing inflammation and associated symptoms. Filgotinib has gained attention for its efficacy and safety profile, particularly in patients who have not responded adequately to traditional therapies.

Source and Classification

Filgotinib is classified as a small molecule drug and falls under the category of Janus kinase inhibitors. It is marketed under various brand names and has been extensively studied in clinical trials to evaluate its effectiveness in treating autoimmune diseases. The compound was developed by Galapagos NV in collaboration with Gilead Sciences.

Synthesis Analysis

Methods and Technical Details

The synthesis of Filgotinib involves several chemical reactions that lead to the formation of the active pharmaceutical ingredient. A notable synthetic route includes the condensation of 6-chloro-2-aminopyridine with di-tert-butyl dicarbonate to form an intermediate, which is subsequently hydrolyzed and subjected to further reactions involving trifluoromethanesulfonic anhydride. This multi-step process ultimately yields Filgotinib with a reported yield of approximately 90.9% .

The synthesis can be summarized as follows:

  1. Condensation Reaction: 6-chloro-2-aminopyridine reacts with di-tert-butyl dicarbonate.
  2. Hydrolysis: The intermediate undergoes hydrolysis to produce 6-hydroxyl-2-tert-butyloxycarbonyl amino pyridine.
  3. Formation of Final Product: The final amidation reaction leads to the formation of Filgotinib.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway includes several key chemical reactions:

  1. Condensation: This step forms a carbamate intermediate, which is crucial for subsequent transformations.
  2. Hydrolysis: Converts the carbamate into an amino alcohol, facilitating further functionalization.
  3. Amidation: The final step where the active pharmaceutical ingredient is formed through the reaction with formyl chloride.

These reactions are optimized for high yield and purity, making them suitable for industrial-scale production .

Mechanism of Action

Filgotinib selectively inhibits Janus kinase 1, which plays a significant role in cytokine signaling pathways involved in inflammation and immune response. By inhibiting this pathway, Filgotinib reduces the activation of immune cells and decreases the production of pro-inflammatory cytokines.

Process and Data

The inhibition of Janus kinase 1 leads to:

  • Reduced signaling through interleukin receptors.
  • Lowered inflammatory responses in conditions such as rheumatoid arthritis.
  • Enhanced therapeutic effects compared to non-selective Janus kinase inhibitors.

Clinical studies have shown that Filgotinib effectively improves symptoms in patients with rheumatoid arthritis who have not responded well to other treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Filgotinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but requires careful handling due to its sensitivity to light and moisture.
  • Melting Point: Specific melting point data are not widely reported but are essential for formulation development.

These properties are critical for determining the appropriate dosage forms and delivery methods for clinical use .

Applications

Scientific Uses

Filgotinib has been primarily investigated for its therapeutic applications in treating autoimmune diseases such as:

  • Rheumatoid Arthritis: Demonstrated significant efficacy in reducing disease activity in clinical trials.
  • Ulcerative Colitis: Under investigation for its potential benefits in managing this inflammatory bowel disease.

Additionally, ongoing research continues to explore its efficacy in other inflammatory conditions, highlighting its versatility as a therapeutic agent .

Properties

CAS Number

1206101-20-3

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C23H18N6O2

Molecular Weight

410.437

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

QZXABVVSCDZCLR-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Solubility

Soluble in DMSO

Synonyms

Filgotinib-analogue, GLPG0634-analogue; GLPG0634 analogue; GLPG-0634 analogue; GLPG 0634 analogue.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.